Methoxycarbonylsulfenyl chloride
Overview
Description
Methoxycarbonylsulfenyl chloride is a sulfenyl carbonyl compound . It has a molecular formula of C2H3ClO2S and a molecular weight of 126.56 g/mol . It is also known by other names such as S-Chloro O-methyl thiocarbonate .
Synthesis Analysis
Methoxycarbonylsulfenyl chloride is used to prepare 3-[(methoxycarbonyl)dithio]-L-alanine by reacting with L-cysteine . It is also used in the synthesis of 3-2 pyridinyldithio propanoic acid hydrazide (PDPH), an important heterobifunctional crosslinker widely used in bioconjugate techniques for making macromolecule-drug conjugates .Molecular Structure Analysis
The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride have been studied in the gas and solid phases by gas electron diffraction, low-temperature X-ray diffraction, and vibrational spectroscopy . The anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride have been reported .Chemical Reactions Analysis
Photoinduced fragmentations of methoxycarbonylsulfenyl chloride have been investigated in the gaseous phase using synchrotron radiation and multicoincidence techniques . Fragmentation channels that involve the extrusion of H+ and CHx+ (x = 0, 1, 2, 3) fragments have been predominantly observed for dissociation of doubly charged species .Physical And Chemical Properties Analysis
Methoxycarbonylsulfenyl chloride is a liquid with a refractive index of 1.481 (lit.) . It has a boiling point of 133-134 °C (lit.) and a density of 1.399 g/mL at 25 °C (lit.) .Scientific Research Applications
Molecular Structure and Conformation
Methoxycarbonylsulfenyl chloride (CH₃OC(O)SCl) has been extensively studied for its molecular structure and conformational properties. Research has shown that in both gas and solid phases, this compound exhibits a planar C-O-C(O)-S-Cl skeleton. The syn form of CH₃OC(O)SCl is preferred, especially at low temperatures in a crystalline state. Such studies provide valuable insights into the electronic structure and behavior of this compound under different conditions (Erben et al., 2002).
Synthesis and Characterization
Methoxycarbonylsulfenyl chloride has also been synthesized and characterized in various forms. For instance, (methoxy(thiocarbonyl))sulfenyl chloride, a related compound, was generated and studied, providing insights into the synthesis and potential applications of these types of compounds (Schroll et al., 1990). Furthermore, α-methoxycarbonyl-containing polyfluoroalkylsulfenyl chlorides have been obtained, expanding the understanding of reactions involving sulfenyl chlorides with various compounds (Sizov et al., 1996).
Photochemical Properties
The photochemical properties of methoxycarbonylsulfenyl chloride have been explored, revealing its behavior under UV-visible irradiation. Such studies are crucial for understanding the photolysis and concomitant decomposition pathways, leading to the formation of products like OCS and CO molecules (Erben et al., 2007).
Preparation of Derivatives
Research has also focused on the preparation of derivatives, such as methoxycarbonylsulfenyl isocyanate. These studies provide comprehensive characterizations, including spectroscopic analysis, which are pivotal for the development of new compounds and applications (Vallejos et al., 2007).
Dynamics and Imaging Studies
Advanced imaging techniques have been employed to study the dynamics of methoxycarbonylsulfenyl chloride. For example, Coulomb explosion imaging (CEI) has been used to understand its dissociative ionization dynamics, offering a deeper insight into its molecular behavior under various conditions (Alavi et al., 2021).
Electronic Structure Analysis
Further studies have delved into the electronic structure and photoionization mass spectroscopy of methoxycarbonylsulfenyl isocyanate. These studies are instrumental in understanding the ionization potential and electronic configurations of such compounds, which can have broader implications in various fields of chemistry (Ma & Ge, 2008).
Safety And Hazards
Methoxycarbonylsulfenyl chloride is a flammable liquid and vapor that causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Methoxycarbonylsulfenyl chloride serves as an important heterobifunctional crosslinker, which is a crosslinker used in bioconjugate techniques for making macromolecule-drug conjugates . This suggests potential future directions in the field of bioconjugation.
Relevant Papers Several papers have been published on Methoxycarbonylsulfenyl chloride. For instance, a paper titled “Coulomb explosion dynamics of methoxycarbonylsulfenyl chloride by 3D Molecular Physics” discusses the Coulomb explosion dynamics of methoxycarbonylsulfenyl chloride . Another paper titled “Anomeric and Mesomeric Effects in Methoxycarbonylsulfenyl Chloride, CH3OC(O)SCl: An Experimental and Theoretical Study” discusses the anomeric and mesomeric effects in methoxycarbonylsulfenyl chloride .
properties
IUPAC Name |
methyl chlorosulfanylformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2S/c1-5-2(4)6-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXPZVVSLAQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181132 | |
Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxycarbonylsulfenyl chloride | |
CAS RN |
26555-40-8 | |
Record name | Carbonothioic acid, anhydrosulfide with thiohypochlorous acid (1:1), methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26555-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocarbonic acid, anhydrosulphide with methyl thiohypochlorite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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